molecular formula C8H16Cl2N4O B1480747 (1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride CAS No. 2097980-52-2

(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Cat. No.: B1480747
CAS No.: 2097980-52-2
M. Wt: 255.14 g/mol
InChI Key: VTFLDGCMMGTHTO-UHFFFAOYSA-N
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Description

(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O and its molecular weight is 255.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel compounds incorporating the triazolyl and pyran derivatives have been synthesized and evaluated for their biological activities. For instance, Srinivas et al. (2020) synthesized a series of novel pyrane glycosides with antibacterial and antifungal properties. These compounds were developed through reactions involving chalcone derivatives, showcasing the versatility of the core chemical structure in generating biologically active molecules (Srinivas, Sunitha, & Shamili, 2020).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of compounds derived from this chemical structure. Kumar et al. (2016) synthesized triazolyl pyranochromen-2(1H)-one derivatives and evaluated them for antibacterial activity against both gram-positive and gram-negative bacteria, revealing moderate to significant activity and highlighting the potential for developing new antimicrobial agents (Kumar, Prasad, Kumar, Gautam, & Sharma, 2016).

Anticancer Activity

The compound and its derivatives have also been explored for potential anticancer activity. Avula et al. (2019) conducted a study on the anticancer activity of triazolyl thiazolidine derivatives of pyrene, assessing their cytotoxicity against different human tumor cell lines. This research indicates the promising application of such compounds in cancer therapy (Avula, Karthik, Sunitha, & Reddy, 2019).

Methodological Advances in Chemical Synthesis

Beyond biological activities, research has also been directed towards advancing the methodologies for synthesizing such compounds. The work by Aghkyan et al. (2018) on the synthesis of dicarboxylic acid amides and diamides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine highlights the development of new synthetic routes, contributing to the broader field of organic synthesis (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinase enzymes, potentially inhibiting their activity. This interaction can modulate signaling pathways and affect cellular processes. The compound’s ability to form hydrogen bonds and its structural compatibility with enzyme active sites contribute to its biochemical activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it may impact gene expression by modulating transcription factors or epigenetic regulators. These effects can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, inhibiting or activating their function. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. The molecular mechanism involves the formation of stable complexes with target molecules, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term studies have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects diminish, and toxic effects become more pronounced. These findings highlight the importance of dosage optimization for achieving desired outcomes in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells. Once inside, it can localize to specific cellular compartments or accumulate in certain tissues. These distribution patterns are crucial for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

[1-(oxan-4-yl)triazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c9-5-7-6-12(11-10-7)8-1-3-13-4-2-8;;/h6,8H,1-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFLDGCMMGTHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 3
(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 4
(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 5
(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 6
(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.